molecular formula C9H16O2 B1357772 3-Cyclopentyl-2-methylpropanoic acid CAS No. 264258-60-8

3-Cyclopentyl-2-methylpropanoic acid

Cat. No.: B1357772
CAS No.: 264258-60-8
M. Wt: 156.22 g/mol
InChI Key: YOQLLMVFOYOIGG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-methylpropanoic acid is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclopentyl ring attached to a propanoic acid moiety with a methyl group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2-methylpropanoic acid typically involves the alkylation of cyclopentanone followed by a series of reactions to introduce the propanoic acid functionality. One common method includes:

    Alkylation of Cyclopentanone: Cyclopentanone is reacted with methyl iodide in the presence of a strong base like sodium hydride to form 2-methylcyclopentanone.

    Formation of Propanoic Acid: The 2-methylcyclopentanone is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

3-Cyclopentyl-2-methylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Cyclopentanepropanoic acid: Similar structure but lacks the methyl group at the second carbon.

    2-Methylpropanoic acid: Lacks the cyclopentyl ring, making it less sterically hindered.

Uniqueness: 3-Cyclopentyl-2-methylpropanoic acid is unique due to the presence of both a cyclopentyl ring and a methyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

3-cyclopentyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQLLMVFOYOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604267
Record name 3-Cyclopentyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264258-60-8
Record name 3-Cyclopentyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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